Cyclohexanecarboxaldehyde oxime is a chemical compound with the molecular formula and a molecular weight of 127.18 g/mol. It is also known by its IUPAC name, N-(cyclohexylmethylidene)hydroxylamine. This compound is characterized by the presence of a hydroxylamine functional group, which is derived from cyclohexanecarboxaldehyde through an oximation reaction. Cyclohexanecarboxaldehyde oxime typically appears as a colorless to light yellow liquid or solid, depending on its purity and form.
Cyclohexanecarboxaldehyde oxime can be synthesized through the following methods:
Cyclohexanecarboxaldehyde oxime has various applications in research and industry:
Interaction studies involving cyclohexanecarboxaldehyde oxime have primarily focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential role as a building block in organic synthesis and its behavior under different chemical environments. Further research could explore its interactions in biological systems to assess any pharmacological implications.
Cyclohexanecarboxaldehyde oxime shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanone oxime | C6H11NO | Derived from cyclohexanone; similar reactivity but lacks the aldehyde group. |
| Benzaldehyde oxime | C7H7NO | Contains a benzene ring; used in organic synthesis; exhibits different reactivity due to aromaticity. |
| Acetophenone oxime | C9H9NO | A ketone-derived oxime; used in pharmaceuticals; differing steric effects compared to cyclohexane derivatives. |
| Cyclopentanecarbaldehyde oxime | C6H11NO | Similar structure but smaller ring size; may exhibit different physical properties. |
Cyclohexanecarboxaldehyde oxime is unique due to its specific ring structure (cyclohexane) combined with the aldehyde-derived oxime functionality, which influences its chemical behavior and potential applications in organic synthesis compared to other similar compounds.
Classical oximation of cyclohexanecarboxaldehyde represents the traditional synthetic approach for producing cyclohexanecarboxaldehyde oxime through the condensation reaction between cyclohexanecarboxaldehyde and hydroxylamine hydrochloride [1] [2]. This fundamental methodology follows the general nucleophilic addition-elimination mechanism characteristic of oxime formation, where the hydroxylamine nitrogen attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the carbon-nitrogen double bond [3].
The standard procedure involves treating cyclohexanecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium hydroxide in aqueous-alcoholic medium [4] [2]. The reaction typically proceeds at elevated temperatures ranging from 60-100°C with reaction times varying from 30 minutes to several hours depending on the specific conditions employed [5] [3]. The formation of cyclohexanecarboxaldehyde oxime can occur as geometric isomers, specifically the Z-isomer and E-isomer configurations around the carbon-nitrogen double bond [6] [5].
Research findings demonstrate that the classical oximation process achieves moderate to good yields under optimized conditions [4] [3]. Studies have shown that the use of calcium oxide as a mild base under solvent-free mechanochemical conditions can produce oximes with yields reaching 80-95% within reaction times as short as 1-20 minutes at temperatures of 130°C [7]. The mechanochemical approach represents an environmentally friendly alternative to traditional solution-phase synthesis, minimizing solvent usage and reducing reaction times significantly [5].
Table 1: Classical Oximation Conditions and Yields
| Reagent System | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxylamine·HCl/NaOAc/EtOH | 60-80 | 2-4 h | 76-85 | [3] |
| Hydroxylamine·HCl/CaO | 130 | 20 min | 80-95 | [7] |
| Hydroxylamine·HCl/ZnO | 140-170 | 5-15 min | 80-98 | [3] |
| Hydroxylamine·HCl/Na₂SO₄/Sonication | 25 | 30-60 min | 51-99 | [3] |
The stereochemical outcome of classical oximation shows preference for specific isomer formation depending on reaction conditions [5]. Under acidic conditions, isomerization between syn and anti isomers can occur, with the anti isomer typically being favored in solution while the syn isomer predominates in solid state [5]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the two isomers, with the Z-isomer showing characteristic signals at δ 38.6 for the cyclohexane carbon and δ 162.6 for the carbon-nitrogen double bond [8].
Temperature optimization studies indicate that moderate temperatures between 60-100°C provide the best balance between reaction rate and product selectivity [9] [3]. Higher temperatures can lead to decomposition of hydroxylamine and formation of unwanted side products, while lower temperatures result in incomplete conversion and extended reaction times [3]. The addition of mild bases such as sodium acetate helps neutralize the hydrochloric acid generated during the reaction and maintains optimal reaction conditions [4] [2].
Industrial-scale production of cyclohexanecarboxaldehyde oxime through hydroformylation-oximation cascades represents an advanced synthetic strategy that combines the hydroformylation of cyclohexene to generate cyclohexanecarboxaldehyde in situ, followed by subsequent oximation to produce the target oxime [10] [11]. This integrated approach offers significant advantages in terms of process efficiency and atom economy by eliminating the need for isolation and purification of the intermediate aldehyde [10] [12].
The hydroformylation step employs transition metal catalysts, typically rhodium or cobalt complexes, to facilitate the addition of carbon monoxide and hydrogen to cyclohexene under elevated pressure and temperature conditions [12] [13]. Ruthenium carbonyl catalysts have also been successfully employed in combination with lithium chloride promoters using carbon dioxide and hydrogen instead of traditional syngas [10] [11]. Research demonstrates that increasing total pressure of hydrogen and carbon dioxide promotes the reverse water gas shift reaction and enhances the yield of cyclohexanecarboxaldehyde formation [10] [11].
Table 2: Hydroformylation Conditions for Cyclohexanecarboxaldehyde Production
| Catalyst System | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ruthenium₃(CO)₁₂/LiCl | H₂: 3, CO₂: 3 | 150 | 3 | 70-80 | [10] [11] |
| Cobalt(acetylacetonate)₂ | CO/H₂: 15 | 150 | 1.5 | 70 | [14] |
| Cobalt(acetylacetonate)₂ | CO/H₂: 15 | 110 | 12 | 74 | [14] |
| Dicobalt octacarbonyl | CO/H₂: 15 | 120 | 8 | 80 | [14] |
The cascade process has been demonstrated for the synthesis of nitriles from alkenes through a three-step sequence involving hydroformylation, oximation, and subsequent dehydration [15]. For cyclohexene substrates, this approach achieved overall yields of 28% for the linear nitrile product and 13% for the branched isomer [15]. Optimization of reaction conditions enabled combination of the hydroformylation step with aldehyde-hydroxylamine condensation without isolating the intermediate aldehyde, achieving overall yields of 85% with 95% selectivity for the targeted linear isomer [15].
Industrial implementation of hydroformylation-oximation cascades requires careful optimization of reaction parameters including pressure, temperature, catalyst loading, and residence time [13] [11]. The reaction proceeds through a two-step mechanism where the reverse water gas shift reaction generates carbon monoxide from carbon dioxide and hydrogen, followed by hydroformylation of the alkene substrate [11]. Studies show that the reverse water gas shift reaction proceeds faster than the subsequent hydroformylation step, making the latter the rate-determining step for the overall process [11].
The influence of pressure on product distribution demonstrates that higher total pressures favor hydroformylation over direct hydrogenation of the alkene substrate [11]. Increasing hydrogen pressure promotes hydrogenation of the aldehyde product to the corresponding alcohol, while increasing carbon dioxide pressure suppresses this undesired side reaction [11]. These findings enable optimization of selectivity toward the desired aldehyde intermediate for subsequent oximation [10] [11].
Process intensification strategies for industrial-scale production include the use of continuous flow reactors and integrated separation systems [15]. The development of heterogeneous catalysts supported on various scaffolds offers advantages in terms of catalyst recovery and recycling [13]. Rhodium complexes supported on different supports have been developed specifically for heterogeneous hydroformylation applications, providing improved catalyst stability and facilitating product separation [13].
Novel catalytic systems for cyclohexanecarboxaldehyde oxime synthesis have emerged as promising alternatives to traditional methods, offering enhanced yields, improved selectivity, and more sustainable reaction conditions [16] [17] [18]. These advanced approaches leverage electrochemical methods, in situ hydrogen peroxide generation, and innovative catalyst designs to achieve superior performance in oxime production [16] [17] [19].
Electrochemical synthesis represents a significant advancement in oxime production technology, utilizing in situ generated hydroxylamine from nitrate reduction for subsequent condensation with carbonyl compounds [16] [20]. The electrochemical approach employs zinc-copper alloy catalysts to drive nitrate electroreduction, generating hydroxylamine intermediates that undergo chemical reaction with cyclohexanone or related carbonyl compounds to produce oximes [16]. Optimized zinc₉₃copper₇ electrocatalysts achieve cyclohexanone oxime yields of 97% with Faradaic efficiency of 27% at current densities of 100 milliamperes per square centimeter [16].
Table 3: Novel Catalytic Systems Performance Data
| Catalytic System | Substrate | Yield (%) | Selectivity (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Zn₉₃Cu₇ Electrocatalyst | Cyclohexanone | 97 | >95 | 100 mA/cm², aqueous NO₃⁻ | [16] |
| AuPd/TS-1 | Cyclohexanone | >95 | >95 | In situ H₂O₂, NH₃ | [21] [22] |
| CoSAs/SNPs-OCNTs/TS-1 | Cyclohexanone | 71.7 | 70.3 | Electrochemical ORR | [19] |
| CB-3/Ti-MOR | Cyclohexanone | 95 | 99 | ORR-coupled ammoximation | [17] [18] |
The development of supported gold-palladium catalysts in conjunction with titanium silicate-1 enables highly efficient in situ hydrogen peroxide generation for oxime synthesis [21] [22]. This approach eliminates the need for transportation and storage of concentrated hydrogen peroxide, achieving cyclohexanone oxime selectivity exceeding 95% under optimized conditions [21] [22]. The catalyst system operates through direct hydrogen peroxide synthesis compatible with industrial ammoximation processes, offering substantial environmental and economic advantages [22].
Advanced electrocatalytic systems utilizing oxygen reduction reaction-coupled ammoximation have demonstrated exceptional performance for oxime synthesis [17] [18]. The CB-3 electrocatalyst combined with Ti-MOR heterogeneous catalyst achieves cyclohexanone oxime yields of 95% with selectivity of 99% and electron-to-oxime efficiency of 96% [17] [18]. This system operates through three distinct pathways: direct ammoximation by in situ generated hydroperoxy radicals, titanium-hydroperoxy species formation, and hydrogen peroxide activation by titanium silicate catalysts [17] [18].
Mechanistic studies reveal that the novel catalytic systems operate through carefully controlled surface adsorption of nitrogen-containing intermediates [16] [17]. Weak surface adsorption leads to high potentials for electrochemical steps, while strong adsorption promotes the process at lower potentials but may result in complete reduction to ammonia instead of oxime formation [16]. The optimal catalyst composition balances these competing factors to maximize oxime selectivity [16].
Table 4: Catalyst Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reference |
|---|---|---|---|---|
| Metal Loading (Au-Pd) | 0.33-0.33% | Maximizes H₂O₂ generation | Maintains >95% | [21] [22] |
| Ti-MOR Dosage | 30 mg | Controls OOH* utilization | Enhances ammoximation | [17] [18] |
| Current Density | 100 mA/cm² | Optimizes NH₂OH formation | Minimizes NH₃ production | [16] |
| Reaction Temperature | 10-20°C | Prevents decomposition | Maintains stereoselectivity | [9] |
Stability testing of novel catalytic systems demonstrates excellent long-term performance with minimal deactivation [17] [21]. The CB-3 catalyst maintains morphology and chemical structure after 45 hours of operation, while the gold-palladium/titanium silicate system operates effectively for 248 hours under industrially relevant conditions [17] [21]. Techno-economic analysis indicates potential material cost savings of 13% compared to conventional hydrogen peroxide-based processes, even accounting for catalyst replacement and operational considerations [21].
The thermodynamic stability of cyclohexanecarboxaldehyde, oxime is fundamentally governed by its geometric isomerism and conformational preferences. Computational studies reveal that the compound exhibits characteristic oxime E/Z isomerism, with the E-isomer demonstrating superior thermodynamic stability under most conditions [1]. The energy difference between E- and Z-isomers typically ranges from 0.92 to 8 kilojoules per mole, favoring the E-configuration due to reduced steric hindrance between the hydroxyl group and the cyclohexyl substituent [1].
Rotational barriers around the carbon-nitrogen double bond constitute a critical aspect of the compound's stability profile. Density functional theory calculations using B3LYP and B2PLYP functionals indicate that the isomerization barrier for cyclohexanecarboxaldehyde, oxime approximates 200-220 kilojoules per mole [1]. This substantial energy barrier effectively prevents interconversion between E- and Z-isomers at ambient temperatures, ensuring configurational stability under normal laboratory and storage conditions.
The rotational barrier mechanism proceeds through a planar inversion pathway rather than direct rotation around the carbon-nitrogen bond [1]. During this process, the oxime nitrogen atom undergoes in-plane inversion through an approximately linear carbon-nitrogen-oxygen atomic arrangement, maintaining the pi-bond character throughout the transition state [1]. This mechanism is consistent with other oxime compounds and reflects the double-bond nature of the carbon-nitrogen linkage.
| Oxime Type | Stability/Barrier (kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|---|
| General oximes (E-isomer) | 0-8 (more stable) | 298 | DFT calculations | [1] |
| General oximes (Z-isomer) | 0-8 (less stable) | 298 | DFT calculations | [1] |
| Oxime isomerization barrier | 200-226 | Various | DFT/B3LYP, B2PLYP | [1] |
| Cyclohexane oximes (typical) | 200-220 (estimated) | 298 | Estimated from analogs | [1] |
| Aromatic oximes (comparison) | 217-226 | 298 | DFT calculations | [1] |
| Aliphatic oximes (comparison) | 200-210 (estimated) | 298 | Estimated from analogs | [1] |
Temperature effects on conformational stability demonstrate the thermal robustness of the compound. At elevated temperatures approaching 373 Kelvin, the rotational barrier remains sufficiently high to prevent significant isomerization, though molecular dynamics calculations suggest increased vibrational motion around the oxime functional group [2]. The activation energy for conformational changes in related cycloalkyl oximes ranges from 21.3 to 31.0 kilocalories per mole, depending on the specific substituent patterns and ring constraints [2].
Hydrogen bonding capacity represents a fundamental characteristic influencing the solvation behavior of cyclohexanecarboxaldehyde, oxime. The compound possesses one hydrogen bond donor (the oxime hydroxyl group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxime functionality) [3]. This hydrogen bonding profile creates specific solvation patterns that significantly affect the compound's behavior in different solvent environments.
In aqueous solutions, cyclohexanecarboxaldehyde, oxime demonstrates moderate to strong hydrogen bonding interactions with water molecules [4] [5] [6]. The oxime hydroxyl group forms intermolecular hydrogen bonds with water, stabilizing the E-configuration through favorable solvation of the "out" conformer [1]. Experimental evidence from electrochemical studies indicates that the compound readily undergoes nucleophilic reactions in aqueous media, with hydroxylamine species demonstrating rapid condensation kinetics with ketones and aldehydes [4] [6].
Polar aprotic solvents exhibit enhanced solvation effects compared to aqueous systems. In dimethyl sulfoxide, the oxime group experiences stronger hydrogen bonding interactions due to the solvent's high hydrogen bond accepting ability [1]. Computational studies using explicit solvation models reveal that dimethyl sulfoxide molecules preferentially interact with the oxime hydroxyl group in the "out" orientation, further stabilizing the E-isomer configuration [1].
Nonpolar solvent environments present contrasting solvation characteristics. In cyclohexane and similar hydrocarbon solvents, the compound exhibits poor solvation due to the mismatch between the polar oxime functionality and the nonpolar solvent environment [7]. Despite this poor solvation, immobilized enzyme studies demonstrate that the compound maintains biological activity in cyclohexane systems, with conversion rates exceeding 95% for oxime-to-nitrile transformations [7].
| Solvent/Environment | Solvation Effect | Stability Impact | LogP Influence | Reference |
|---|---|---|---|---|
| Water | Moderate hydrogen bonding | Stabilizes oxime group | Decreases apparent lipophilicity | [4] [5] [6] |
| Dimethyl sulfoxide (DMSO) | Enhanced hydrogen bonding | Strongly stabilizes OH group | Decreases apparent lipophilicity | [1] |
| Cyclohexane | Poor solvation | Minimal stabilization | Increases apparent lipophilicity | [7] |
| Ethanol | Good hydrogen bonding | Moderate stabilization | Moderate effect | [7] |
| Chloroform | Weak interactions | Weak stabilization | Minimal effect | [3] |
| Gas phase | No solvation | Inherent stability only | No effect | [1] |
| Supercritical water | Disrupted hydrogen networks | Enhanced reactivity | Variable effect | [5] |
Supercritical water conditions create unique solvation environments that significantly alter the compound's hydrogen bonding network. Studies of related cyclohexanone oxime systems in supercritical water demonstrate that the disrupted hydrogen bond network enhances reactivity toward rearrangement reactions [5]. The increased hydrogen ion concentration and modified solvation shell around the oxime group facilitate protonation and subsequent chemical transformations [5].
Intramolecular hydrogen bonding effects also contribute to the overall stability profile. In Z-isomers of related oxime compounds, intramolecular hydrogen bonds between the oxime hydroxyl group and nearby heteroatoms provide additional stabilization [1]. However, for cyclohexanecarboxaldehyde, oxime, the cyclohexyl substituent lacks suitable hydrogen bond acceptors, making intermolecular solvation effects the dominant stabilizing factor.
The XLogP3-AA value of 2.1 for cyclohexanecarboxaldehyde, oxime indicates moderate lipophilicity, positioning the compound in an optimal range for biological activity and membrane permeability [3]. This partition coefficient value reflects the balance between the hydrophilic oxime functional group and the lipophilic cyclohexyl ring system, creating favorable pharmacokinetic properties for potential pharmaceutical applications.
Computational partition coefficient predictions align closely with experimental estimates derived from structural analogs. The LogP value ranges from 2.0 to 2.2, demonstrating consistency between theoretical calculations and empirical observations [8] [9]. This agreement validates the reliability of computational methods for predicting the compound's lipophilic behavior across different solvent systems.
The octanol-water partition coefficient (Kow) of approximately 126 (calculated as 10^2.1) indicates that the compound preferentially partitions into the octanol phase [10]. This preference suggests good membrane permeability characteristics, as octanol serves as a standard model for biological membrane lipid environments [10]. The moderate lipophilicity classification places the compound within the optimal range for drug absorption and distribution, avoiding both excessive hydrophilicity that limits membrane penetration and excessive lipophilicity that promotes nonspecific binding.
| Parameter | Value/Classification | Interpretation | Reference |
|---|---|---|---|
| XLogP3-AA (computed) | 2.1 | Moderate lipophilicity | [3] |
| LogP (experimental estimate) | 2.0-2.2 (estimated) | Consistent with computed value | [8] [9] |
| Octanol-water partition coefficient | 10^2.1 ≈ 126 | Favors lipophilic phase | [10] |
| Lipophilicity classification | Moderately lipophilic | Balanced hydrophilic-lipophilic properties | [10] |
| Bioaccumulation potential | Low (LogP < 3) | Minimal bioaccumulation risk | [10] |
| Membrane permeability | Good membrane permeability | Favorable drug-like properties | [10] |
| Blood-brain barrier penetration | Potential CNS penetration | May cross blood-brain barrier | [10] |
Bioaccumulation potential assessment reveals minimal environmental risk associated with the compound's lipophilicity profile. With a LogP value below 3, cyclohexanecarboxaldehyde, oxime falls well below the Stockholm Convention threshold of LogP > 5 for bioaccumulative substances [10]. This characteristic suggests limited accumulation in fatty tissues of organisms and reduced environmental persistence compared to highly lipophilic compounds.
Blood-brain barrier penetration predictions indicate potential central nervous system accessibility. The moderate lipophilicity combined with the relatively low molecular weight (127.18 grams per mole) suggests favorable properties for crossing the blood-brain barrier [10]. However, the polar oxime functionality may limit brain uptake compared to purely lipophilic compounds of similar molecular weight.
Membrane permeability characteristics derived from the partition coefficient analysis suggest good absorption properties across biological membranes. The balanced hydrophilic-lipophilic nature facilitates both aqueous solubility for transport and lipid solubility for membrane penetration [10]. This dual solubility profile represents an optimal compromise for biological activity, allowing the compound to maintain sufficient water solubility while achieving adequate lipid partitioning for cellular uptake.